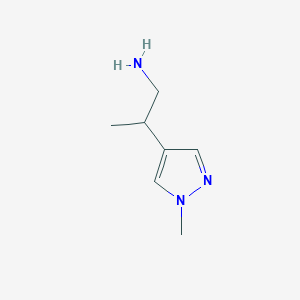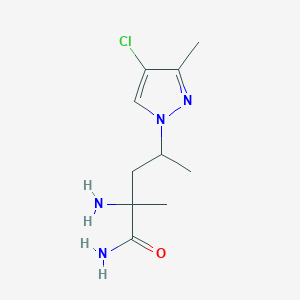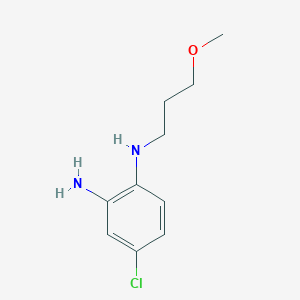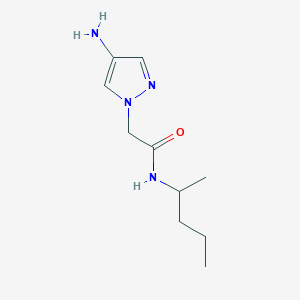
2-Ethyl-2-methylpent-4-en-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethyl-2-methylpent-4-en-1-ol: is a heterocyclic organic compound belonging to the family of tertiary alcohols. This compound is widely used in scientific experiments, research, and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Oxalyl Chloride Method: One method involves the reaction of oxalyl chloride with dimethyl sulfoxide in dichloromethane at -60°C, followed by the addition of 2-methylpent-4-en-1-ol and triethylamine.
Methanesulfonic Acid Method: Another method involves the reaction of 2-methyl-2-penten-1-ol with methanesulfonic acid, followed by deformic acid treatment.
Industrial Production Methods: Industrial production methods for 2-Ethyl-2-methylpent-4-en-1-ol are not well-documented in the available literature. the synthetic routes mentioned above can be scaled up for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: 2-Ethyl-2-methylpent-4-en-1-ol can undergo oxidation reactions to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the compound into various alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the hydroxyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like halides and amines can be used under basic conditions.
Major Products:
Oxidation: Aldehydes and ketones.
Reduction: Alcohol derivatives.
Substitution: Various substituted alcohols.
Applications De Recherche Scientifique
2-Ethyl-2-methylpent-4-en-1-ol is widely used in scientific research due to its unique chemical properties. It is used in:
Mécanisme D'action
The mechanism of action of 2-Ethyl-2-methylpent-4-en-1-ol involves its interaction with various molecular targets and pathways. The compound can undergo thermal eliminations, where the breaking of the Cα–X bond is a crucial step. Nucleophilic attack of the double bond upon the β-C–H bond is also significant .
Comparaison Avec Des Composés Similaires
- 2-Methylpent-4-en-1-ol
- 4-Methylpent-4-ene-1-ol
- 2-Methylpent-4-en-2-ol
Comparison: 2-Ethyl-2-methylpent-4-en-1-ol is unique due to its tertiary alcohol structure, which imparts different reactivity compared to primary and secondary alcohols. Its ability to undergo various chemical reactions and its wide range of applications make it distinct from similar compounds .
Propriétés
Formule moléculaire |
C8H16O |
|---|---|
Poids moléculaire |
128.21 g/mol |
Nom IUPAC |
2-ethyl-2-methylpent-4-en-1-ol |
InChI |
InChI=1S/C8H16O/c1-4-6-8(3,5-2)7-9/h4,9H,1,5-7H2,2-3H3 |
Clé InChI |
SUJYQVIBYHNWLZ-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)(CC=C)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Tricyclo[4.2.0.02,5]octane-3-carboxylic acid](/img/structure/B13634406.png)

![3-(2-(4-Methylpiperazin-1-yl)ethyl)-8-azabicyclo[3.2.1]octane](/img/structure/B13634419.png)





![6-Acetamidospiro[2.5]octane-1-carboxylic acid](/img/structure/B13634450.png)



